molecular formula C14H29NO3S2 B14159842 Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) CAS No. 21209-13-2

Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester)

Cat. No.: B14159842
CAS No.: 21209-13-2
M. Wt: 323.5 g/mol
InChI Key: AWFWHVOKYNWVOU-ZDUSSCGKSA-N
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Description

Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C14H29NO3S2. It is known for its unique structure, which includes a cyclohexylhexyl group and an ethanethiol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) typically involves the reaction of 2-((4-cyclohexylhexyl)amino)ethanethiol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrogen sulfate ester. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) is used in several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets and pathways in biological systems. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) include:

  • Ethanethiol, 2-((4-cyclohexylhexyl)amino)-
  • Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen phosphate (ester)

Uniqueness

The uniqueness of ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) lies in its specific structure and the presence of the hydrogen sulfate ester group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

21209-13-2

Molecular Formula

C14H29NO3S2

Molecular Weight

323.5 g/mol

IUPAC Name

(4S)-4-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)hexan-1-amine

InChI

InChI=1S/C14H29NO3S2/c1-2-13(14-7-4-3-5-8-14)9-6-10-15-11-12-18-20(16,17)19/h13-15H,2-12H2,1H3,(H,16,17,19)/t13-/m0/s1

InChI Key

AWFWHVOKYNWVOU-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@H](CCCNCCOS(=O)(=S)O)C1CCCCC1

Canonical SMILES

CCC(CCCNCCOS(=O)(=S)O)C1CCCCC1

Origin of Product

United States

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